2,4-Difluoro-5-(triethylsilyl)pyridine
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Overview
Description
2,4-Difluoro-5-(triethylsilyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where fluorine atoms are introduced into the pyridine ring using fluorinating agents . The triethylsilyl group can be introduced through a reaction with a trialkylsilyl reagent .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of efficient fluorinating reagents and reliable fluorination technology has accelerated the development of these compounds .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-(triethylsilyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be displaced by nucleophiles, especially when influenced by the presence of the triethylsilyl group.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Fluorinating Agents:
Trialkylsilyl Reagents:
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines .
Scientific Research Applications
2,4-Difluoro-5-(triethylsilyl)pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-(triethylsilyl)pyridine involves its interaction with molecular targets through its fluorine atoms and triethylsilyl group. The electron-withdrawing nature of the fluorine atoms can influence the compound’s reactivity and interaction with other molecules . The triethylsilyl group can also affect the compound’s steric and electronic properties, leading to selective reactions .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluoropyridine: Another fluorinated pyridine with three fluorine atoms.
2,3,4,6-Tetrafluoropyridine: A pyridine derivative with four fluorine atoms.
Trifluoromethylpyridine: Contains a trifluoromethyl group instead of individual fluorine atoms.
Uniqueness
2,4-Difluoro-5-(triethylsilyl)pyridine is unique due to the presence of both fluorine atoms and a triethylsilyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical reactions and applications .
Properties
CAS No. |
849937-81-1 |
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Molecular Formula |
C11H17F2NSi |
Molecular Weight |
229.34 g/mol |
IUPAC Name |
(4,6-difluoropyridin-3-yl)-triethylsilane |
InChI |
InChI=1S/C11H17F2NSi/c1-4-15(5-2,6-3)10-8-14-11(13)7-9(10)12/h7-8H,4-6H2,1-3H3 |
InChI Key |
VCMZLUTYLREXAV-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=CN=C(C=C1F)F |
Origin of Product |
United States |
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